3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid
Description
3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole ring fused to a substituted phenyl group and a carboxylic acid moiety. Its molecular formula is C₁₁H₅ClF₃NO₃, with a molecular weight of 291.62 g/mol and a CAS registry number EN300-6496257 . The phenyl ring at the 3-position of the oxazole is substituted with a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is of interest in medicinal chemistry and agrochemical research due to the trifluoromethyl group’s electron-withdrawing properties and the oxazole ring’s metabolic stability compared to other heterocycles.
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO3/c12-7-2-5(1-6(3-7)11(13,14)15)8-4-9(10(17)18)19-16-8/h1-4H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOMUUKTTVEDEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C2=NOC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors.
Mode of Action
For instance, a compound with a similar structure, N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride, showed significant sPLA2 inhibition activity.
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities with this compound, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific structure and functional groups of the compound.
Cellular Effects
It is plausible that the compound could influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
It is plausible that the compound could exhibit threshold effects and potentially toxic or adverse effects at high doses.
Metabolic Pathways
The compound could potentially interact with various enzymes or cofactors and influence metabolic flux or metabolite levels.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid are compared below with related compounds, focusing on molecular features, physicochemical properties, and applications.
Positional Isomers
- 3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid (CID 43150134): Molecular Formula: C₁₁H₆F₃NO₃ Key Difference: The trifluoromethyl group is at the 4-position of the phenyl ring instead of the 5-position. The 4-CF₃ substitution may reduce steric hindrance compared to the 3-Cl-5-CF₃ arrangement in the target compound .
Oxazole vs. Oxadiazole Derivatives
- 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 478030-57-8):
- Molecular Formula : C₁₀H₅F₃N₂O₃
- Key Difference : Replacement of the 1,2-oxazole with a 1,2,4-oxadiazole ring.
- Impact : Oxadiazoles generally exhibit greater metabolic stability due to reduced ring strain and enhanced resistance to enzymatic degradation. However, the absence of a chlorine substituent in this compound may lower its lipophilicity compared to the target compound .
Dihydro-oxazole Derivatives
- 3-(3-Chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS 1422386-61-5): Molecular Formula: C₁₀H₇ClFNO₃ Key Difference: The oxazole ring is partially saturated (4,5-dihydro), introducing conformational flexibility. The additional fluorine at the 2-position of the phenyl ring may enhance electronegativity .
Carboxylic Acid vs. Carboxamide Derivatives
- N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide: Molecular Formula: C₁₈H₁₃Cl₂N₂O₂ Key Difference: The carboxylic acid group is replaced with a carboxamide.
Research Findings and Implications
- Metabolic Stability : The target compound’s oxazole ring is less stable than oxadiazoles (e.g., CAS 478030-57-8) under physiological conditions, as oxadiazoles resist hydrolysis due to their electron-deficient nitrogen atoms .
- Solubility : The carboxylic acid group in the target compound improves aqueous solubility compared to carboxamide derivatives (e.g., C₁₈H₁₃Cl₂N₂O₂), which may aggregate in biological fluids .
- Synthetic Challenges: Introducing trifluoromethyl and chloro groups to the phenyl ring requires specialized reagents (e.g., trifluoromethylation agents), increasing synthesis complexity compared to non-halogenated analogs .
Q & A
Q. What synthetic methodologies are reported for 3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid?
The synthesis typically involves multi-step reactions. For example, oxazole derivatives are often synthesized via cyclocondensation of nitriles with β-keto esters or through [3+2] cycloaddition reactions. A related compound, 3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid, is synthesized using a two-step process involving cyclization of a β-keto ester intermediate under acidic conditions . For the target compound, modifications may include halogenation (chlorination) at the 3-position of the phenyl ring, followed by carboxylation at the oxazole 5-position. Key reagents may include trifluoromethylation agents (e.g., CF3I) and chlorination catalysts (e.g., FeCl3) .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR are critical for confirming substituent positions, with characteristic shifts for the trifluoromethyl group (δ ~110-125 ppm in <sup>19</sup>F NMR) and oxazole protons (δ ~6.5-8.5 ppm in <sup>1</sup>H NMR) .
- X-ray crystallography : Programs like SHELXL (part of the SHELX suite) are widely used for small-molecule refinement. The trifluoromethyl and chloro groups may induce crystallographic twinning, requiring high-resolution data for accurate refinement .
- HRMS : To confirm molecular weight (C11H5ClF3NO3, MW 291.62) and isotopic patterns .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability, as seen in analogues like 3-[4-(trifluoromethyl)phenyl]-1,2-oxazol-5-ol. This group also introduces steric and electronic effects, altering reactivity in nucleophilic/electrophilic substitutions . Computational studies (e.g., DFT) can predict bond polarization and solubility profiles.
Advanced Research Questions
Q. What strategies are used to resolve contradictions in biological activity data for oxazole derivatives?
Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer activity) often arise from assay conditions (e.g., cell line variability) or impurities. For example, diastereomeric impurities in 3-(3,5-dichlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid led to conflicting enzyme inhibition results. Resolution involves:
Q. How can this compound serve as a precursor for bioactive molecule development?
The carboxylic acid moiety enables conjugation to pharmacophores (e.g., amides, esters). For instance:
- Amide formation : Reacting with amines (e.g., 4-methoxy-3-(trifluoromethyl)aniline) yields carboxamide derivatives with enhanced target affinity .
- Metal coordination : The oxazole ring can act as a ligand for transition metals (e.g., Ru or Pd), useful in catalytic or anticancer applications .
- SAR studies : Systematic substitution at the phenyl or oxazole positions can optimize pharmacokinetic properties .
Q. What metabolic pathways are anticipated for this compound based on structural analogs?
Hydrolysis of the oxazole ring is a primary metabolic route, as observed in 3-(2-butyl-5-chloroimidazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide, which yields 4,5-dihydro-1,2-oxazole-5-carboxylic acid and aniline derivatives. In vitro assays (e.g., liver microsomes) combined with LC-MS/MS are recommended to identify phase I/II metabolites .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Docking studies : Use crystal structures of target enzymes (e.g., COX-2 or kinases) to predict binding modes. The chloro-trifluoromethylphenyl group may occupy hydrophobic pockets .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data from analogues like 5-chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde .
- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
